2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide
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Overview
Description
2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is an organic compound with a complex structure that includes a chlorinated benzamide moiety and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide typically involves multiple steps, starting with the chlorination of benzamide. The hydroxyphenyl group is then introduced through a series of reactions that may include hydroxylation and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy groups to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The chlorinated benzamide moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated benzamides and hydroxyphenyl derivatives. Examples are:
- 2-Chloro-N-[1-hydroxy-3-phenylpropan-2-yl]benzamide
- 2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]benzamide
Uniqueness
What sets 2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
60142-65-6 |
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Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
2-chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H16ClNO3/c17-15-4-2-1-3-14(15)16(21)18-12(10-19)9-11-5-7-13(20)8-6-11/h1-8,12,19-20H,9-10H2,(H,18,21) |
InChI Key |
OHWIXTDZRZGZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC2=CC=C(C=C2)O)CO)Cl |
Origin of Product |
United States |
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